molecular formula C22H26ClN3O3 B4427049 N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide

N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide

Cat. No. B4427049
M. Wt: 415.9 g/mol
InChI Key: QIPUKGUKJFBGAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide, also known as TAK-659, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancers and autoimmune diseases.

Mechanism of Action

N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the signaling pathway of B-cell receptor (BCR) and toll-like receptor (TLR) signaling. By inhibiting BTK, this compound blocks the activation and proliferation of B-cells, which are involved in the development and progression of various types of cancers and autoimmune diseases.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and enhance the immune response against cancer cells. It has also been shown to reduce inflammation and autoantibody production in preclinical models of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, this compound has a relatively short half-life in vivo, which may limit its efficacy in clinical settings. Additionally, the optimal dosing and administration schedule of this compound for different types of cancers and autoimmune diseases are still being investigated.

Future Directions

For the development of N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide include the evaluation of its efficacy and safety in clinical trials, the identification of biomarkers that can predict response to this compound, and the investigation of its potential combination with other therapies, such as chemotherapy and immunotherapy. Additionally, the development of more potent and selective BTK inhibitors based on the structure of this compound is an area of active research.

Scientific Research Applications

N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide has been extensively studied in preclinical models for the treatment of various types of cancers, including B-cell malignancies, multiple myeloma, and solid tumors. It has also shown promising results in preclinical models for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.

properties

IUPAC Name

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O3/c1-3-22(28)26-11-9-25(10-12-26)20-8-7-17(14-19(20)23)24-21(27)15-29-18-6-4-5-16(2)13-18/h4-8,13-14H,3,9-12,15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPUKGUKJFBGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=CC(=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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